![molecular formula C13H12N4 B1672853 4-(4-aminophenyl)-1H-indazol-3-amine CAS No. 819058-89-4](/img/structure/B1672853.png)
4-(4-aminophenyl)-1H-indazol-3-amine
Overview
Description
Scientific Research Applications
Antimicrobial Activities
4-(4-aminophenyl)-1H-indazol-3-amine is a key intermediate in the synthesis of novel compounds with significant antimicrobial activities. For example, Bektaş et al. (2007) synthesized derivatives of 1,2,4-triazole and tested them for antimicrobial activities, finding that some compounds exhibited good to moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Anticancer Activity
Several studies have highlighted the potential anticancer applications of compounds synthesized from 4-(4-aminophenyl)-1H-indazol-3-amine. Lu et al. (2020) and Ji et al. (2018) synthesized indazole derivatives with distinct effective inhibition on the proliferation of various cancer cell lines, indicating its promising role in anticancer drug development (Lu, Huang, Zhang, Wang, Zheng, Wu, Liu, Jin, Yu, Ji, Gao, & Ge, 2020); (Ji, Jin, Zhao, Zheng, Song, Ge, Liu, & Lu, 2018).
Material Modification
The compound has also been used in the modification of materials. Aly and El-Mohdy (2015) demonstrated the use of 4-(4-aminophenyl)-1H-indazol-3-amine in modifying poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, enhancing the thermal stability and biological activities of the hydrogels, suggesting its utility in medical applications (Aly & El-Mohdy, 2015).
Corrosion Inhibition
4-(4-aminophenyl)-1H-indazol-3-amine derivatives have been studied for their potential as corrosion inhibitors. For instance, Bentiss et al. (2009) explored the inhibition performance of triazole derivatives on mild steel in acidic medium, highlighting the compound's role in corrosion science (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).
Mechanism of Action
Target of Action
Similar compounds such as benzimidazole derivatives have been found to target nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase .
Mode of Action
Related compounds have shown membrane perturbing and intracellular modes of action, suggesting a similar mechanism might be involved .
Biochemical Pathways
Related compounds have been found to affect various pathways, leading to antimicrobial effects .
Pharmacokinetics
Similar compounds have been studied, and their adme properties could provide some insights .
Result of Action
Related compounds have shown potent antibacterial activity against both gram-positive and gram-negative strains .
Action Environment
It’s known that environmental factors can significantly impact the effectiveness of similar compounds .
properties
IUPAC Name |
4-(4-aminophenyl)-1H-indazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c14-9-6-4-8(5-7-9)10-2-1-3-11-12(10)13(15)17-16-11/h1-7H,14H2,(H3,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQLSBOHZQJRPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NN=C2N)C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583110 | |
Record name | 4-(4-Aminophenyl)-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-aminophenyl)-1H-indazol-3-amine | |
CAS RN |
819058-89-4 | |
Record name | 4-(4-Aminophenyl)-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Aminophenyl)-1H-indazol-3-amine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4PN5258T7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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